molecular formula C29H26FeNP B3183022 (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine CAS No. 498580-48-6

(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine

Cat. No. B3183022
M. Wt: 475.3 g/mol
InChI Key: MFDHVPUOEKPVJH-PPLJNSMQSA-N
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Description

Synthesis Analysis

There are highly stereoselective methods developed for the synthesis/modification of Wudaphos type ligands . It was found that the “three hindered quadrant” model is crucial to ensure high enantiomeric control and that the substituents on the phosphine atom should be electron rich to increase the reactivity .


Molecular Structure Analysis

The molecular weight of a similar compound, “®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-xylyl)phosphine”, is 638.54 . Another related compound, “®-(-)-N,N-Dimethyl-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine”, has a molecular weight of 441.33 .


Chemical Reactions Analysis

A hydrophilic covalent organic framework (COF) material was constructed by pore surface functionalizing strategy, and exhibited excellent porosity, high crystallinity, and good thermal and chemical stability . The resulting COF exhibits significant catalytic activity and recyclability together with environmental benignity in photocatalytic oxidation of benzylamine in water under ambient conditions .

Scientific Research Applications

Catalytic Reactions

(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine has been extensively used in various catalytic reactions. For instance, it has been utilized in palladium-catalyzed asymmetric allylic amination reactions. These reactions are significant in organic synthesis for the creation of complex molecules with high enantioselectivity. A study demonstrated that the use of chiral ferrocenyl pyrazole ligands in such reactions, including (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine, led to the formation of secondary amines with high enantioselectivity (Togni et al., 1996).

Asymmetric Synthesis

This compound has been instrumental in the field of asymmetric synthesis. It plays a crucial role as a ligand in transition metal complexes that catalyze asymmetric reactions. For instance, its derivatives have been used in the synthesis of complex molecules where control of chirality is vital. One study detailed the preparation of dendrimers containing up to sixteen units of chiral ferrocenyl diphosphines, demonstrating the compound's versatility in asymmetric catalysis (Köllner & Togni, 2001).

Ligand Synthesis and Characterization

This compound is also important in the synthesis and characterization of novel ligands for catalytic reactions. The ligands derived from (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine have been utilized in various metal-catalyzed reactions. These studies not only emphasize the ligand's role in catalysis but also contribute to the understanding of the structural aspects of these complex reactions (Pastor, Kesselring, & Togni, 1992).

Future Directions

This work paves the way for future studies and applications of conjugated ferrocene systems in the field of nanoelectronics .

properties

InChI

InChI=1S/C24H21NP.C5H5.Fe/c25-24(19-11-4-1-5-12-19)22-17-10-18-23(22)26(20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2-4-5-3-1;/h1-18,24H,25H2;1-5H;/t24-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDHVPUOEKPVJH-PPLJNSMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FeNP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine
Reactant of Route 2
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine
Reactant of Route 3
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine
Reactant of Route 4
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine
Reactant of Route 5
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine
Reactant of Route 6
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine

Citations

For This Compound
1
Citations
X Hu, H Dai, X Hu, H Chen, J Wang, C Bai… - Tetrahedron …, 2002 - Elsevier
Ferrocenylphosphine–imine ligands 6 derived from (R,S)-PPFNH 2 -R 5 and a variety of benzaldehydes were applied in the Pd-catalyzed asymmetric allylic alkylation of 1,3-…
Number of citations: 46 www.sciencedirect.com

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